pGlu-Pro-Arg-MNA monoacetate pGlu-Pro-Arg-MNA monoacetate pGlu-Pro-Arg-MNA monoacetate is a thrombin substrate which has been modeled after a thrombin cleavage site in human fibrinogen, can be used for a sensitive assay of antithrombin III activity.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0197504
InChI: InChI=1S/C23H32N8O7.C2H4O2/c1-38-18-12-13(31(36)37)6-7-14(18)28-20(33)15(4-2-10-26-23(24)25)29-21(34)17-5-3-11-30(17)22(35)16-8-9-19(32)27-16;1-2(3)4/h6-7,12,15-17H,2-5,8-11H2,1H3,(H,27,32)(H,28,33)(H,29,34)(H4,24,25,26);1H3,(H,3,4)/t15-,16-,17-;/m0./s1
SMILES: CC(=O)O.COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C3CCC(=O)N3
Molecular Formula: C₂₅H₃₆N₈O₉
Molecular Weight: 592.6

pGlu-Pro-Arg-MNA monoacetate

CAS No.:

Cat. No.: VC0197504

Molecular Formula: C₂₅H₃₆N₈O₉

Molecular Weight: 592.6

* For research use only. Not for human or veterinary use.

pGlu-Pro-Arg-MNA monoacetate -

Specification

Molecular Formula C₂₅H₃₆N₈O₉
Molecular Weight 592.6
IUPAC Name acetic acid;(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(2-methoxy-4-nitroanilino)-1-oxopentan-2-yl]-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide
Standard InChI InChI=1S/C23H32N8O7.C2H4O2/c1-38-18-12-13(31(36)37)6-7-14(18)28-20(33)15(4-2-10-26-23(24)25)29-21(34)17-5-3-11-30(17)22(35)16-8-9-19(32)27-16;1-2(3)4/h6-7,12,15-17H,2-5,8-11H2,1H3,(H,27,32)(H,28,33)(H,29,34)(H4,24,25,26);1H3,(H,3,4)/t15-,16-,17-;/m0./s1
Standard InChI Key NPFQYEIMISHQDL-FRKSIBALSA-N
SMILES CC(=O)O.COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C3CCC(=O)N3

Introduction

Chemical Structure and Properties

pGlu-Pro-Arg-MNA monoacetate consists of a specific peptide sequence linked to a chromogenic component. The compound is formed by the combination of pyroglutamic acid (pGlu), proline (Pro), and arginine (Arg) amino acids connected to 4-methoxy-β-naphthylamine (MNA), with an acetate ion attached to form the monoacetate salt. This unique structure enables its functionality as a substrate in enzymatic reactions.

The chemical composition of pGlu-Pro-Arg-MNA monoacetate is characterized by precise molecular attributes that define its behavior in biochemical systems. These properties are summarized in the following table:

PropertyValue
CAS Number2070009-26-4
Molecular FormulaC₂₅H₃₆N₈O₉
Molecular Weight592.60 g/mol
IUPAC Nameacetic acid;N-[5-(diaminomethylideneamino)-1-(2-methoxy-4-nitroanilino)-1-oxopentan-2-yl]-1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide
Solubility in Water≥ 25 mg/mL (42.19 mM)

The compound's structure includes multiple functional groups that contribute to its reactivity and specificity. The peptide bonds linking the amino acid residues form a backbone that positions the substrate for optimal interaction with the target enzyme. This structural arrangement is essential for the compound's function as a chromogenic substrate, where enzymatic cleavage triggers a measurable color change.

Structural Characteristics

The peptide sequence in pGlu-Pro-Arg-MNA monoacetate is specifically designed to be recognized by activated protein C, making it an ideal substrate for measuring the activity of this important anticoagulant protein . The pyroglutamic acid at the N-terminus provides stability against aminopeptidases, while the arginine residue serves as the primary cleavage site for the serine protease activity of activated protein C.

Biological Activity and Function

pGlu-Pro-Arg-MNA monoacetate serves as a chromogenic substrate that undergoes a specific enzymatic reaction with activated protein C. When the substrate is cleaved by the enzyme, it releases 4-methoxy-β-naphthylamine (MNA), which produces a detectable color change that can be measured using photometric methods . This reaction forms the basis for quantitative assessment of protein C activity in biological samples.

Protein C is a vitamin K-dependent glycoprotein that plays a crucial anticoagulant role in the blood coagulation cascade. Once activated, protein C inactivates factors Va and VIIIa, thereby regulating thrombin generation and preventing excessive blood clotting. The ability to accurately measure protein C activity is important for diagnosing and monitoring thrombotic disorders and evaluating anticoagulant therapy effectiveness.

Mechanism of Action

The mechanism by which pGlu-Pro-Arg-MNA monoacetate functions involves several steps:

  • Activation of protein C in the sample, typically using a snake venom activator or thrombin-thrombomodulin complex

  • Interaction of activated protein C with the substrate

  • Enzymatic cleavage of the peptide bond after the arginine residue

  • Release of the chromogenic component (MNA)

  • Development of a measurable color signal proportional to protein C activity

This process allows for the quantitative determination of protein C activity in plasma samples, which is valuable for both research and clinical applications .

Applications in Research and Diagnostics

The primary application of pGlu-Pro-Arg-MNA monoacetate lies in the measurement of protein C activity using both partial thromboplastin time (aPTT) systems and photometric methods . These applications are crucial for understanding coagulation disorders and monitoring anticoagulant therapies.

Protein C Activity Measurement

In clinical and research settings, pGlu-Pro-Arg-MNA monoacetate enables the quantification of protein C activity through chromogenic assays. These assays offer advantages over clotting-based methods, including higher specificity, better reproducibility, and less susceptibility to interference from other coagulation factors. The photometric method using this substrate provides a direct measure of protein C's enzymatic activity.

Research Applications

Beyond clinical diagnostics, pGlu-Pro-Arg-MNA monoacetate has been utilized in various research contexts, including:

  • Studies investigating inherited protein C deficiencies

  • Research on acquired protein C abnormalities in various disease states

  • Evaluation of anticoagulant drugs affecting the protein C pathway

  • Kinetic studies of protein C activation and activity

One notable research application is referenced in a study by Girolami A, et al., which investigated heterozygous protein-S deficiency in a large kindred, utilizing pGlu-Pro-Arg-MNA as a chromogenic substrate for related protein activity measurements .

Desired ConcentrationAmount of Compound
1 mg5 mg10 mg
1 mM1.6875 mL8.4374 mL16.8748 mL
5 mM0.3375 mL1.6875 mL3.375 mL
10 mM0.1687 mL0.8437 mL1.6875 mL

To enhance solubility during preparation, it is recommended to heat the solution to 37°C and then oscillate it in an ultrasonic bath . Once prepared, solutions should be aliquoted to avoid repeated freeze-thaw cycles that could compromise stability.

Research Findings and Literature

The application of pGlu-Pro-Arg-MNA monoacetate in scientific research has contributed to significant findings in the field of coagulation and hematology. A key study by Girolami A, et al., published in Acta Haematol in 1990, utilized this chromogenic substrate to investigate heterozygous protein-S deficiency in a large kindred . This research exemplifies how the compound enables precise quantification of coagulation protein activity, facilitating deeper understanding of inherited coagulation disorders.

The chromogenic method employing pGlu-Pro-Arg-MNA monoacetate has been established as a reliable approach for measuring protein C activity, complementing clotting-based assays and providing additional insights into the functional status of this crucial anticoagulant protein. The method's precision and reproducibility have made it valuable for both research and clinical applications.

Comparative Methodologies

Research has demonstrated that measurements using chromogenic substrates like pGlu-Pro-Arg-MNA monoacetate correlate well with clotting-based assays while offering distinct advantages:

  • Higher specificity for protein C activity

  • Less susceptibility to interference from other plasma components

  • Better linearity across a wide range of protein C concentrations

  • Greater reproducibility between laboratories

These advantages have positioned chromogenic assays using this substrate as an important tool in coagulation research and diagnostics.

Future Research Directions

The continued refinement of chromogenic assays using pGlu-Pro-Arg-MNA monoacetate presents opportunities for advancing our understanding of coagulation disorders and improving diagnostic capabilities. Potential areas for future research include:

  • Development of point-of-care testing using this substrate for rapid assessment of protein C activity

  • Investigation of modified versions of the substrate with enhanced specificity or sensitivity

  • Application in high-throughput screening of compounds affecting the protein C pathway

  • Integration with other analytical techniques for comprehensive profiling of coagulation status

As research methodologies evolve, the role of specialized chromogenic substrates like pGlu-Pro-Arg-MNA monoacetate is likely to expand, contributing to advances in both basic science and clinical applications.

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